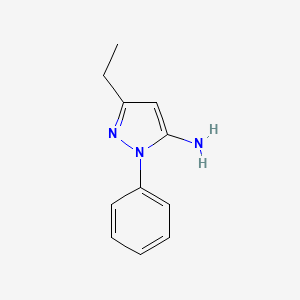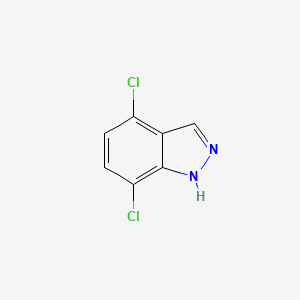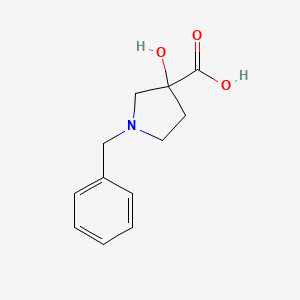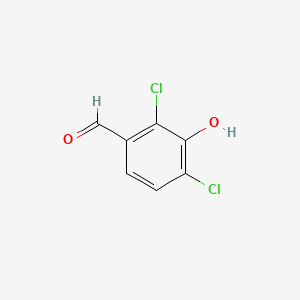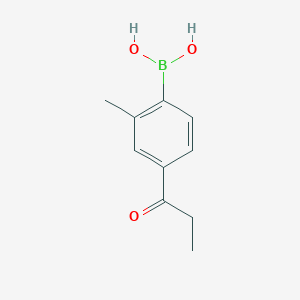
2-Methyl-4-propanoylphenylboronic acid
Übersicht
Beschreibung
- 2-Methyl-4-propanoylphenylboronic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>13</sub>BO<sub>3</sub>.
- It is also known as 2-methyl-4-propionylphenylboronic acid.
- The compound is used in various research and synthetic applications.
Synthesis Analysis
- The synthesis of 2-Methyl-4-propanoylphenylboronic acid involves boron-based reactions, such as boronic acid coupling reactions or Suzuki-Miyaura cross-coupling reactions.
- Specific synthetic methods and conditions would depend on the desired application and target compound.
Molecular Structure Analysis
- The molecular formula of 2-Methyl-4-propanoylphenylboronic acid is C<sub>10</sub>H<sub>13</sub>BO<sub>3</sub>.
- It contains a boron atom attached to a phenyl ring with a propionyl group (CH<sub>3</sub>CO-) at the para position.
- The boronic acid functionality makes it useful for cross-coupling reactions.
Chemical Reactions Analysis
- As a boronic acid derivative, it can participate in Suzuki-Miyaura reactions with aryl halides or triflates.
- It can also react with other electrophiles or nucleophiles, depending on the specific functional groups present.
Physical And Chemical Properties Analysis
- Purity : Typically available with a purity of 97%.
- Storage : Refrigerated storage is recommended.
- Appearance : Clear yellow liquid after melting.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
2-Methyl-4-propanoylphenylboronic acid, similar to other boronic acids, may find utility in catalytic processes such as the Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, an essential step in synthesizing various organic compounds. For instance, palladium-catalyzed cross-coupling of aryl bromides with phenylboronic acids has been demonstrated to yield high turnovers and excellent results in recycling experiments, indicating the potential for 2-Methyl-4-propanoylphenylboronic acid in such catalytic systems (T. Borkowski et al., 2011).
Asymmetric Synthesis
The stereoselective addition of boronic acids to various substrates is a critical step in asymmetric synthesis, producing chiral molecules that are valuable in pharmaceuticals and agrochemicals. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to arylmethylene cyanoacetates has been shown to produce high enantioselectivity, suggesting that 2-Methyl-4-propanoylphenylboronic acid could be applied in similar asymmetric synthesis processes to obtain chiral molecules with high enantioselectivity (S. Sörgel et al., 2008).
Bioconjugation and Sensor Development
Boronic acids' unique ability to form reversible covalent bonds with diols makes them suitable for bioconjugation applications, such as protein labeling and the development of glucose sensors. The rapid formation of a stable boron-nitrogen heterocycle in aqueous solutions by reacting with compounds like 2-formylphenylboronic acid highlights the potential for 2-Methyl-4-propanoylphenylboronic acid in creating stable conjugates for biological applications (Ozlem Dilek et al., 2015).
Material Science and Nanotechnology
In material science, boronic acids are used to modify surfaces and create functional materials. The development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for enhancing nasal adsorption of insulin exemplifies the role of boronic acids in creating innovative drug delivery systems. This indicates the potential for 2-Methyl-4-propanoylphenylboronic acid in the development of new materials with specific functionalities (Cui Cheng et al., 2012).
Environmental and Analytical Chemistry
Boronic acids can also play a role in environmental and analytical chemistry, particularly in the detection and quantification of various substances due to their selective binding properties. The synthesis and characterization of organoboron compounds, including their reactions and stability, provide a foundation for developing new analytical methods and materials for environmental monitoring and remediation (I. Coutts et al., 1970).
Safety And Hazards
Zukünftige Richtungen
- Further research could explore its applications in organic synthesis, medicinal chemistry, or materials science.
Remember to consult relevant scientific literature for more detailed information and specific studies related to this compound. If you need further assistance, feel free to ask! 😊
Eigenschaften
IUPAC Name |
(2-methyl-4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKPMGDIPNUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625063 | |
| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-propanoylphenylboronic acid | |
CAS RN |
540495-55-4 | |
| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



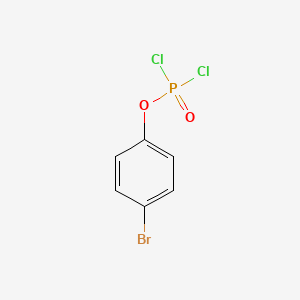
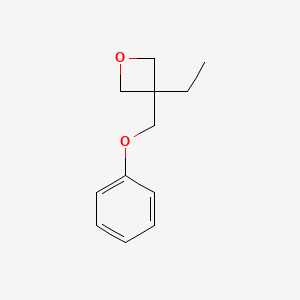
![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)
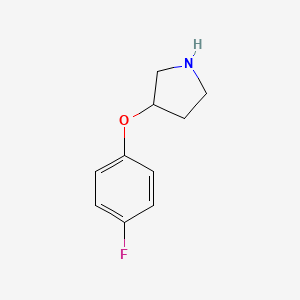
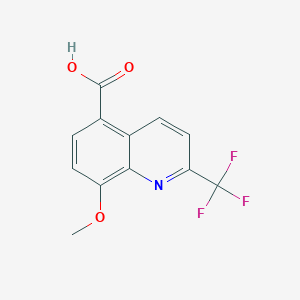
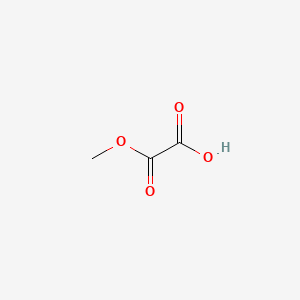
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
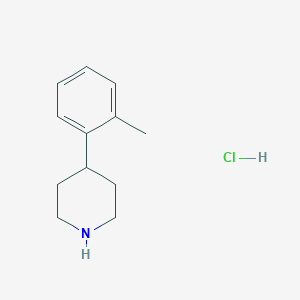
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)
